2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyanopyridinyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the cyanopyridinyl group and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(2-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DICHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C22H18ClN3O2S |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O2S/c1-28-19-9-2-15(3-10-19)13-25-21(27)14-29-22-17(12-24)6-11-20(26-22)16-4-7-18(23)8-5-16/h2-11H,13-14H2,1H3,(H,25,27) |
InChI Key |
PWTQHOMGLJCRLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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